molecular formula C16H25N2NaO5S B1662319 西拉司他钠 CAS No. 81129-83-1

西拉司他钠

货号 B1662319
CAS 编号: 81129-83-1
分子量: 380.4 g/mol
InChI 键: QXPBTTUOVWMPJN-QBNHLFMHSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cilastatin sodium is an off-white to yellowish-white, hygroscopic, amorphous compound . It is a dipeptidase inhibitor with nephroprotective effects . It is derived from heptenoic acid and its molecular mass is 380.43 g . It inhibits the bacterial metallo-beta-lactamase enzyme CphA .


Synthesis Analysis

An improved process has been developed for the synthesis of Cilastatin Sodium with more than 99.5% purity . The process was specially modified to control the epimeric impurities . A method for synthesizing cilastatin sodium has been disclosed which involves preparing (Z)-7-iodine-2- ( (S)-2, 2-dimethyl cyclopropane formamido)-2-heptenoic acid alkyl ester by reaction of (Z)-7-chlorine-2- ( (S)-2, 2-dimethyl cyclopropane formamido)-2-heptenoic acid alkyl ester and sodium iodide .


Molecular Structure Analysis

The molecular formula of Cilastatin sodium is C16H25N2NaO5S . The average mass is 380.43 Da and the monoisotopic mass is 380.13818737 Da .


Chemical Reactions Analysis

Oxygen, water, particle shape, and particle size have significant effects on the stability of Cilastatin sodium . Reducing headspace oxygen level by nitrogen purging could significantly inhibit the degradation of cilastatin sodium .


Physical And Chemical Properties Analysis

The effects of headspace oxygen (HO), water content, particle shape, and particle size on the stability of Cilastatin sodium were investigated . The results showed that free water content is a better predictor of the safety and stability of imipenem and cilastatin sodium than the total water content .

科学研究应用

Neuroprotective Treatment in the Management of Glaucoma

  • Summary of Application : Cilastatin is being studied for its potential anti-inflammatory and neuroprotective effects in the management of glaucoma, a neurodegenerative disease that causes blindness .
  • Methods of Application : In the study, an experimental mouse model based on unilateral (left) laser-induced ocular hypertension (OHT) was used. Male Swiss mice were administered Cilastatin daily (300 mg/kg, i.p.) two days before OHT surgery until sacrifice 3 or 7 days later .
  • Results or Outcomes : The study found that OHT successfully increased intraocular pressure (IOP) values in OHT eyes but not in contralateral eyes; Cilastatin did not affect IOP values .

Synthesis of Mesoporous Silica Nanoparticles for Drug Delivery

  • Summary of Application : Cilastatin derivatives are being used as structure-directing agents for the synthesis of mesoporous silica nanoparticles (MSNs), which are promising vehicles in controlled drug delivery systems .
  • Methods of Application : The study describes the preparation of MSNs from structure-directing agents based on Cilastatin in a simple, fast, and one-step process .
  • Results or Outcomes : The synthesized MSNs have shown good sphericity and remarkable textural properties. The size of the nanoparticles can be adjusted by simply selecting the stirring speed, time, and aging temperature during the synthesis procedure .

Nephroprotective Effects in Acute Kidney Injury

  • Summary of Application : Cilastatin is an inhibitor of drug metabolism in the proximal tubule of the kidney that demonstrates nephroprotective effects in animal models . It has been in clinical use since the 1980s in combination with the antibiotic imipenem to prevent imipenem degradation .
  • Methods of Application : This systematic review and meta-analysis was undertaken to evaluate the nephroprotective effects of cilastatin among people susceptible to acute kidney injury (AKI). The study systematically searched MEDLINE, Embase, Web of Science, and the Cochrane Controlled Trials registry from database inception to November 2023 .
  • Results or Outcomes : The study found that cilastatin has potential nephroprotective effects in people at risk of acute kidney injury .

Inhibitor of Leukotriene Conversion

  • Summary of Application : Cilastatin is known to inhibit the conversion of leukotriene D4 to leukotriene E4 . This property could have implications in the treatment of conditions where leukotrienes play a role, such as asthma and allergic rhinitis .
  • Methods of Application : The specific methods of application in this context would depend on the specifics of the research study or clinical trial. Typically, cilastatin would be administered and its effects on leukotriene levels and related symptoms would be monitored .
  • Results or Outcomes : The outcomes would also depend on the specifics of the study or trial. However, the expectation would be a reduction in the levels of leukotriene E4 and potentially an improvement in symptoms related to conditions like asthma and allergic rhinitis .

Treatment of Nephropathologies Associated with Inflammation

  • Summary of Application : Cilastatin is generally used in the treatment of nephropathologies associated with inflammation . It is being evaluated for its protective role in an experimental mouse model based on unilateral (left) laser-induced ocular hypertension (OHT) .
  • Methods of Application : In the study, male Swiss mice were administered Cilastatin daily (300 mg/kg, i.p.) two days before OHT surgery until sacrifice 3 or 7 days later .
  • Results or Outcomes : The study found that OHT successfully increased intraocular pressure (IOP) values in OHT eyes but not in contralateral eyes; Cilastatin did not affect IOP values .

Inhibitor of Drug Metabolism in the Proximal Tubule of the Kidney

  • Summary of Application : Cilastatin is an inhibitor of drug metabolism in the proximal tubule of the kidney . It has been in clinical use since the 1980s in combination with the antibiotic imipenem to prevent imipenem degradation .
  • Methods of Application : This systematic review and meta-analysis was undertaken to evaluate the nephroprotective effects of cilastatin among people susceptible to acute kidney injury (AKI). The study systematically searched MEDLINE, Embase, Web of Science, and the Cochrane Controlled Trials registry from database inception to November 2023 .
  • Results or Outcomes : The study found that cilastatin has potential nephroprotective effects in people at risk of acute kidney injury .

安全和危害

Avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

未来方向

As of September 2017, Merck has completed a phase III trial for evaluation of the safety and efficacy of the imipenem-cilastatin-relebactam combination versus imipenem-cilastatin-colistimethate sodium in treatment of imipenem .

属性

IUPAC Name

sodium;(Z)-7-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O5S.Na/c1-16(2)8-10(16)13(19)18-12(15(22)23)6-4-3-5-7-24-9-11(17)14(20)21;/h6,10-11H,3-5,7-9,17H2,1-2H3,(H,18,19)(H,20,21)(H,22,23);/q;+1/p-1/b12-6-;/t10-,11+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXPBTTUOVWMPJN-QBNHLFMHSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1C(=O)NC(=CCCCCSCC(C(=O)O)N)C(=O)[O-])C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C[C@@H]1C(=O)N/C(=C\CCCCSC[C@@H](C(=O)O)N)/C(=O)[O-])C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N2NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2046915
Record name Cilastatin sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cilastatin sodium

CAS RN

81129-83-1
Record name Cilastatin sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium hydrogen [R-[R*,S*-(Z)]]-7-[(2-amino-2-carboxylatoethyl)thio]-2-[[(2,2-dimethylcyclopropyl)carbonyl]amino]hept-2-enoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.072.428
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cilastatin sodium
Reactant of Route 2
Reactant of Route 2
Cilastatin sodium
Reactant of Route 3
Reactant of Route 3
Cilastatin sodium
Reactant of Route 4
Cilastatin sodium
Reactant of Route 5
Reactant of Route 5
Cilastatin sodium
Reactant of Route 6
Reactant of Route 6
Cilastatin sodium

Citations

For This Compound
2,790
Citations
FP Bigley, RJ Forsyth, MW Henley - American Journal of …, 1986 - academic.oup.com
… in conjunction with the renal dehydropeptidase inhibitor cilastatin sodium to re tard its inactivation.… The pmpose of this study was to determine the stability of imipenem-cilastatin sodium (…
Number of citations: 25 academic.oup.com
RJ Forsyth, DP Ip - Journal of pharmaceutical and biomedical analysis, 1994 - Elsevier
… Since imipenem is known to be metabolized in the kidney [4], it has been administered in conjunction with the renal dehydropeptidase inhibitor cilastatin sodium (II) to retard its …
Number of citations: 39 www.sciencedirect.com
RS Abu-Rustum - Primary Care Update for OB/GYNS, 1997 - Elsevier
… To avoid phlebitis, a common side effect with intravenous use, imipenem/cilastatin sodium … cilastatin sodium in surgical prophylaxis because of its high cost.’ Imipenem/cilastatin sodium …
Number of citations: 5 www.sciencedirect.com
DA Pastel - Clinical pharmacy, 1986 - europepmc.org
… and pharmacokinetics, clinical use, adverse effects, dosage and administration, place in therapy, cost-effectiveness, and formulary considerations of imipenem-cilastatin sodium are …
Number of citations: 26 europepmc.org
GA Verpooten, L Verbist, AP Buntinx… - British Journal of …, 1984 - Wiley Online Library
The antibiotic imipenum (thienamycin‐formamidine) is partially hydrolyzed during excretion by a renal brush border dehydropeptidase. The co‐administration of imipenum with the renal …
Number of citations: 74 bpspubs.onlinelibrary.wiley.com
Y Okuno, N Matsumura, S Oguro - Journal of Vascular and Interventional …, 2013 - Elsevier
PURPOSE: To evaluate the feasibility and effects of transcatheter arterial embolization with imipenem/cilastatin sodium (CS) to treat tendinopathy and enthesopathy that are refractory to …
Number of citations: 71 www.sciencedirect.com
T Motohiro, Y Sakata, K Oda, A Kawakami… - … Japanese Journal of …, 1989 - europepmc.org
Pharmacokinetic and clinical studies on imipenem/cilastatin sodium (IPM/CS), a beta-lactam antibiotic of the carbapenem class and its renal dehydropeptidase-I inhibitor in a 1: 1 ratio, …
Number of citations: 2 europepmc.org
T Motohiro, T Koga, Y Shimada, S Tomita… - … Japanese Journal of …, 1986 - europepmc.org
Pharmacokinetic and clinical studies of imipenem/cilastatin sodium (MK-0787/MK-0791), a newly developed combined antibiotic in a 1: 1 ratio, were performed in the field of pediatrics. …
Number of citations: 2 europepmc.org
SF Lui, AB Cheng, CB Leung, KC Wong… - American journal of …, 1994 - karger.com
… Fifty episodes of CAPD peritonitis were treated with imipenem/cilastatin sodium. On … 1g of imipenem/cilastatin sodium followed by intraperitoneal imipenem/cilastatin sodium for 10 days. …
Number of citations: 16 karger.com
M Takamoto, T Ishibashi, H Toyoshima… - The Japanese journal …, 1994 - europepmc.org
… two groups: a monotherapy group given imipenem/cilastatin sodium (IPM/CS) and a combination therapy group given imipenem/cilastatin sodium plus amikacin sulfate (AMK). We then …
Number of citations: 43 europepmc.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。